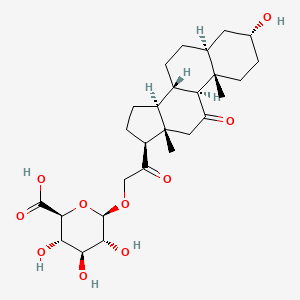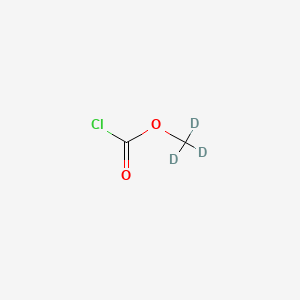
Bis(O-ethylbenzylamine) Catechol Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(O-ethylbenzylamine) Catechol Dihydrochloride is a chemical compound with the molecular formula C24H30Cl2N2O2 and a molecular weight of 449.41 . It is also known by its alternate name, Bis(O-ethyl(phenylmethyl)amine) Catechol Dihydrochloride . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
The synthesis of Bis(O-ethylbenzylamine) Catechol Dihydrochloride involves the reaction of catechol with O-ethylbenzylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and purification processes to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Bis(O-ethylbenzylamine) Catechol Dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Bis(O-ethylbenzylamine) Catechol Dihydrochloride has several scientific research applications. It is a potent inhibitor of protein kinases, which play a crucial role in the regulation of the cell cycle . This compound has been shown to induce apoptosis in various human cancer cell lines, including leukemia and Chinese hamster ovary cells . Additionally, it is used in proteomics research to study protein interactions and functions .
Mécanisme D'action
The mechanism of action of Bis(O-ethylbenzylamine) Catechol Dihydrochloride involves the inhibition of protein kinases, leading to the disruption of cell cycle regulation . This inhibition triggers apoptosis, or programmed cell death, in cancer cells. The molecular targets and pathways involved in this process include various signaling pathways that regulate cell growth and survival .
Comparaison Avec Des Composés Similaires
Bis(O-ethylbenzylamine) Catechol Dihydrochloride is unique in its structure and function compared to other similar compounds. Some similar compounds include Bis(phenylmethyl)amine Catechol Dihydrochloride and Bis(O-methylbenzylamine) Catechol Dihydrochloride . These compounds also inhibit protein kinases but may differ in their potency and specific applications .
Propriétés
IUPAC Name |
N-benzyl-2-[2-[2-(benzylamino)ethoxy]phenoxy]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2.2ClH/c1-3-9-21(10-4-1)19-25-15-17-27-23-13-7-8-14-24(23)28-18-16-26-20-22-11-5-2-6-12-22;;/h1-14,25-26H,15-20H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERTWWFKLYRODE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCOC2=CC=CC=C2OCCNCC3=CC=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B586630.png)






